molecular formula C16H16FNO4 B3508430 N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Cat. No.: B3508430
M. Wt: 305.30 g/mol
InChI Key: ALDTXFNRJPHYBW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with chloroacetyl chloride to form N-(2-fluorophenyl)acetamide.

    Etherification: The intermediate N-(2-fluorophenyl)acetamide is then reacted with 4-(hydroxymethyl)-2-methoxyphenol in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide: Similar structure with a bromine atom instead of fluorine.

    N-(2-iodophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-8,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDTXFNRJPHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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